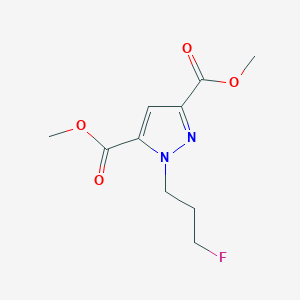

2-((1H-indol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of various indole acetamide derivatives has been a subject of interest due to their potential biological activities. For instance, a series of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides were synthesized and evaluated for antidepressant activity, with some compounds showing impressive results in the tail suspension test in mice . Another study reported the synthesis of N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole with anti-inflammatory properties, achieved by stirring specific precursors in dry dichloromethane . Similarly, N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was obtained through an N-acylation reaction and characterized using various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure and conformation of these compounds are crucial for their biological activity. Single crystal X-ray diffraction studies have been used to determine the three-dimensional structure of some indole acetamide derivatives . Density functional theory (DFT) calculations have been employed for geometry optimization, revealing that the optimized structures are not in an excited state . Additionally, Hirshfeld surface analysis has been conducted to understand the intermolecular interactions within the crystal structure of these compounds .

Chemical Reactions Analysis

The reactivity of indole acetamide derivatives can be influenced by various substituents on the phenyl ring. For example, the introduction of halogens at specific positions on the phenyl ring has been shown to enhance the antioxidant activity of certain compounds . The diversity of biological activities exhibited by these compounds, such as antidepressant, anti-inflammatory, antioxidant, and cytotoxic effects, suggests that they can undergo a range of chemical reactions, which can be exploited for therapeutic purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole acetamide derivatives are characterized using spectroscopic analyses, including mass spectrometry, FT-IR, 1H NMR, 13C NMR, UV-visible, and elemental analysis . These properties are essential for understanding the stability and reactivity of the compounds. For instance, the vibrational analysis of the compounds can provide insights into the stability of the optimized structure . The frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are analyzed to understand the electronic charge transfer within the molecule .

Scientific Research Applications

Synthesis and Characterization

- Indole acetamide derivatives, including similar compounds to 2-((1H-indol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide, have been synthesized and characterized for various properties. For instance, Al-Ostoot et al. (2020) synthesized an indole acetamide derivative and conducted spectroscopic analyses, including MS, FT-IR, NMR, UV-visible, and elemental analyses. The geometry optimization and vibrational analysis of the compound were performed using density functional theory calculations. This research highlights the extensive analytical methods employed to understand the structural and electronic properties of such compounds (Al-Ostoot et al., 2020).

Antimicrobial and Antioxidant Activities

- The antimicrobial and antioxidant properties of indole acetamide derivatives have been a focus of several studies. For instance, Naraboli and Biradar (2017) synthesized compounds with indole moieties showing potent antimicrobial activity against various bacteria and fungi, and exhibited significant antioxidant activity. These findings suggest the potential of such compounds in the development of new antimicrobial and antioxidant agents (Naraboli & Biradar, 2017).

Anticancer Properties

- The synthesis of indole-based compounds, including those similar to this compound, has been explored for potential anticancer properties. AkgÜl et al. (2013) designed and synthesized a series of indole acetamide derivatives and evaluated them for cytotoxic activity against various cancer cell lines, indicating the potential use of these compounds in cancer therapy (AkgÜl et al., 2013).

Synthesis and Potential Applications in Various Fields

- The synthesis of indole acetamide derivatives has been extensively studied, with applications ranging from materials science to pharmacology. For example, Camurlu and Guven (2015) investigated thiazole-based polythiophenes, demonstrating the diverse applications of these compounds in optoelectronic properties (Camurlu & Guven, 2015).

Mechanism of Action

Target of Action

The primary target of 2-((1H-indol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide, also known as RSV-IN-4, is the Respiratory Syncytial Virus (RSV). RSV is a member of the Pneumoviridae family and is a leading cause of severe acute lower respiratory tract infection in infants, young children, immunocompromised individuals, and elderly people . The virus primarily infects ciliated cells in the large airways . The two major surface proteins of RSV, the F and highly glycosylated G-protein, are believed to be the major targets of the antibody response .

Mode of Action

It is known that rsv utilizes a host protease in its replication cycle . The viral surface F protein mediates host cell membrane fusion to facilitate RSV entry . Inhibition of these processes could be a potential mode of action for RSV-IN-4.

Biochemical Pathways

RSV infection is associated with an augmented innate immune response, enhanced secretion of inflammatory cytokines, and necrosis of infected cells . The virus induces proliferation of goblet cells, causing high mucus production and recruitment of eosinophils and massive numbers of neutrophils in the airway ducts . RSV also disrupts the airway and alveolar epithelium, leading to airway obstruction and turbulent gas flow . RSV-IN-4, by inhibiting RSV, could potentially affect these biochemical pathways.

Pharmacokinetics

A related compound, edp-323, has been studied for its preclinical pharmacokinetics . It was found to have excellent oral bioavailability and plasma exposure across multiple species, and favorable penetration into lung alveolar macrophages . These properties could potentially be similar for RSV-IN-4, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of RSV-IN-4’s action would be the inhibition of RSV infection, thereby preventing the associated cellular events and pathology. This includes preventing the disruption of the airway and alveolar epithelium, the induction of airway inflammation, and the necrosis of infected cells .

Action Environment

The action of RSV-IN-4 could be influenced by environmental factors. For instance, the seasonality of RSV is known to be influenced by climatic factors . Additionally, the presence of other pathogens could potentially affect the efficacy of RSV-IN-4

properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-2-22-16-10-6-5-9-15(16)20-18(21)12-23-17-11-19-14-8-4-3-7-13(14)17/h3-11,19H,2,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUPNNPINBXARI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2532715.png)

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532718.png)

![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B2532725.png)

![3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2532726.png)

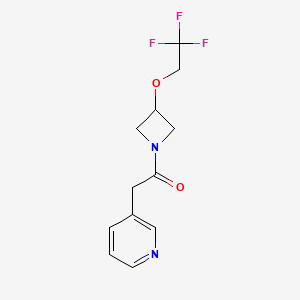

![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2532727.png)

![[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate](/img/structure/B2532730.png)

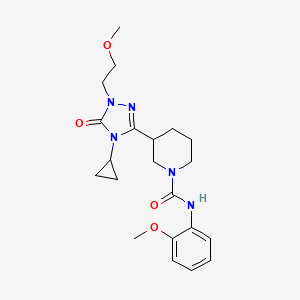

![N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2532731.png)

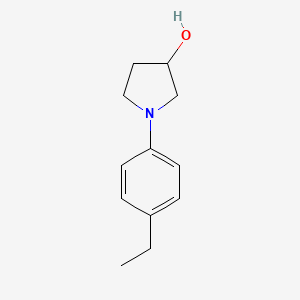

![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2532732.png)